molecular formula C15H14ClNO3 B5845667 N-(2-chlorophenyl)-2,3-dimethoxybenzamide

N-(2-chlorophenyl)-2,3-dimethoxybenzamide

Cat. No. B5845667
M. Wt: 291.73 g/mol
InChI Key: KYXRTCNYXFYDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,3-dimethoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by scientists at the University of Aberdeen, Scotland. Since then, BML-190 has been extensively studied for its potential use in treating various diseases and disorders.

Mechanism of Action

N-(2-chlorophenyl)-2,3-dimethoxybenzamide works by selectively blocking the CB2 receptor, which is primarily found in immune cells. By blocking this receptor, N-(2-chlorophenyl)-2,3-dimethoxybenzamide can reduce inflammation and modulate immune responses. It does not affect the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, modulating immune responses, and reducing neuropathic pain. It has also been shown to have anti-cancer properties and can induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2,3-dimethoxybenzamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the body. However, one limitation is that N-(2-chlorophenyl)-2,3-dimethoxybenzamide has relatively low potency compared to other CB2 receptor antagonists, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2,3-dimethoxybenzamide. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in treating inflammation associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis and potency of N-(2-chlorophenyl)-2,3-dimethoxybenzamide for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-chloroaniline to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2-chlorophenyl)-2,3-dimethoxybenzamide. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

N-(2-chlorophenyl)-2,3-dimethoxybenzamide has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neuropathic pain. Studies have shown that N-(2-chlorophenyl)-2,3-dimethoxybenzamide can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to reduce neuropathic pain in rats.

properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXRTCNYXFYDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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